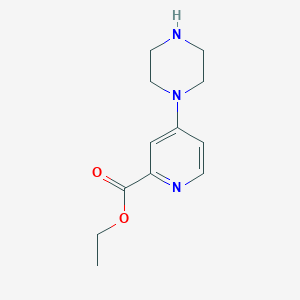![molecular formula C11H10F3NO B2424730 N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2361657-29-4](/img/structure/B2424730.png)
N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-Methyl-6-(trifluoromethyl)phenyl]prop-2-enamide, commonly known as MTFP, is a synthetic compound that has gained significant attention due to its potential applications in scientific research. MTFP belongs to the family of amides and is widely used as a tool to investigate various biological processes.
作用机制
MTFP acts as a potent and selective inhibitor of the Kv1.3 potassium channel, which is expressed in various cells, including T cells, B cells, and macrophages. The Kv1.3 channel plays a critical role in the activation and proliferation of immune cells, making it an attractive target for the development of immunomodulatory drugs. MTFP binds to the channel pore and blocks the flow of potassium ions, leading to the depolarization of the cell membrane and the inhibition of cell activation.
Biochemical and Physiological Effects
MTFP has been shown to have various biochemical and physiological effects on cells. MTFP inhibits the proliferation and activation of T cells, which play a critical role in the immune response. MTFP also inhibits the production of cytokines, such as IL-2 and IFN-γ, which are involved in the regulation of immune responses. Moreover, MTFP has been shown to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
MTFP has several advantages for use in lab experiments. It is a potent and selective inhibitor of the Kv1.3 channel, making it an attractive tool for investigating the role of the channel in various biological processes. Moreover, MTFP has a high affinity for the channel pore, making it a useful probe for studying the structure and function of the channel. However, MTFP has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
MTFP has significant potential for future research in various fields, including immunology, pharmacology, and neuroscience. Future research could focus on developing new analogs of MTFP with improved solubility and reduced toxicity. Moreover, MTFP could be used as a tool to investigate the role of the Kv1.3 channel in various diseases, including autoimmune disorders and cancer. Furthermore, MTFP could be used to develop new immunomodulatory drugs for the treatment of various diseases.
合成方法
MTFP can be synthesized using various methods, including the Heck reaction, Suzuki coupling, and Sonogashira coupling. The most commonly used method for synthesizing MTFP is the Heck reaction, which involves the reaction of 2-methyl-6-(trifluoromethyl)iodobenzene with acrylamide in the presence of a palladium catalyst. The reaction yields MTFP with high purity and yield.
科学研究应用
MTFP has a wide range of applications in scientific research, particularly in the field of biochemistry and pharmacology. MTFP is used as a tool to investigate the role of various biological processes, including cell signaling, gene expression, and protein-protein interactions. MTFP is also used to study the mechanism of action of various drugs and to identify potential drug targets. Moreover, MTFP has been used to study the structure and function of ion channels, which play a critical role in the regulation of various physiological processes.
属性
IUPAC Name |
N-[2-methyl-6-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-3-9(16)15-10-7(2)5-4-6-8(10)11(12,13)14/h3-6H,1H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHYCXJKVKUDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2424648.png)
![N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2424649.png)
![N-(2-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2424652.png)
![(1alpha,5alpha)-Bicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2424653.png)

![Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2424657.png)
![7-bromo-1H,2H,3H-pyrazolo[1,5-a]imidazole hydrobromide](/img/structure/B2424660.png)
![5-(Furan-2-yl(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424662.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2424664.png)
![4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2424665.png)
![3-((4-(3-chlorophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2424666.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methylsulfanylphenyl)propan-2-yl]but-2-enamide](/img/structure/B2424669.png)